(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile (2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile
Brand Name: Vulcanchem
CAS No.: 477734-57-9
VCID: VC16154276
InChI: InChI=1S/C23H27N5O3/c1-16-5-8-26(9-6-16)21-19(23(30)28-7-3-4-17(2)20(28)25-21)14-18(15-24)22(29)27-10-12-31-13-11-27/h3-4,7,14,16H,5-6,8-13H2,1-2H3/b18-14+
SMILES:
Molecular Formula: C23H27N5O3
Molecular Weight: 421.5 g/mol

(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile

CAS No.: 477734-57-9

VCID: VC16154276

Molecular Formula: C23H27N5O3

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile - 477734-57-9

Description

(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile is a complex organic compound featuring a pyrido-pyrimidine core, a nitrile group, and morpholine moieties. This structural complexity suggests potential for diverse biological activities and applications in medicinal chemistry.

Molecular Formula and Identifiers

  • Molecular Formula: C23H27N5O3

  • CAS Number: 477734-57-9

  • Other Identifiers: STK706450, AKOS002168222 .

Hazard Information

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319) .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods may include reactions facilitated by the compound's functional groups, which can act as electrophiles or nucleophiles. Controlled conditions, including temperature management and the use of suitable solvents (e.g., N,N-dimethylformamide), are crucial for effective synthesis.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.

Biological Activity and Potential Applications

Compounds with similar structures often exhibit significant biological activities. The presence of amine groups in this compound suggests potential pharmacological effects, including interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. These interactions can lead to therapeutic effects in conditions like schizophrenia or mood disorders.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-AminoquinolineQuinoline ringAntimalarial
5-FluorouracilPyrimidine derivativeAntitumor
MPEP (2-methyl-6-phenylethynylpyridine)Phenylethynyl groupNeuroactive
(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrilePyrido-pyrimidine core, nitrile group, morpholine moietiesPotential pharmacological effects
CAS No. 477734-57-9
Product Name (2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile
Molecular Formula C23H27N5O3
Molecular Weight 421.5 g/mol
IUPAC Name (E)-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Standard InChI InChI=1S/C23H27N5O3/c1-16-5-8-26(9-6-16)21-19(23(30)28-7-3-4-17(2)20(28)25-21)14-18(15-24)22(29)27-10-12-31-13-11-27/h3-4,7,14,16H,5-6,8-13H2,1-2H3/b18-14+
Standard InChIKey OJLLCUYOJFFZSS-NBVRZTHBSA-N
Isomeric SMILES CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)N4CCOCC4
Canonical SMILES CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)N4CCOCC4
PubChem Compound 1536219
Last Modified Aug 10 2024

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